5'-Methylthioinosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioinosine typically involves the methylation of inosine at the 5’ position. One common method is the reaction of inosine with methyl iodide in the presence of a base such as sodium hydride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for 5’-Methylthioinosine are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5’-Methylthioinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to inosine or other derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Inosine and other reduced derivatives.
Substitution: Various substituted inosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Methylthioinosine is used as a precursor in the synthesis of various nucleoside analogs and derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, 5’-Methylthioinosine is studied for its role in the purine salvage pathway of Plasmodium falciparum. It is also used to investigate the metabolic pathways and enzyme activities involved in nucleoside metabolism .
Medicine: The compound has potential therapeutic applications, particularly in the development of antimalarial drugs. Its ability to inhibit specific enzymes in the purine salvage pathway makes it a target for drug design .
Mechanism of Action
5’-Methylthioinosine exerts its effects primarily through its interaction with enzymes in the purine salvage pathway. In Plasmodium falciparum, it is converted to hypoxanthine by purine nucleoside phosphorylase . This conversion is crucial for the parasite’s survival, making the compound a potential target for antimalarial drugs. The molecular targets include enzymes such as purine nucleoside phosphorylase and adenosine deaminase, which are involved in the metabolism of nucleosides .
Comparison with Similar Compounds
Inosine: The parent compound of 5’-Methylthioinosine, differing only by the absence of the methylthio group.
5’-Methylthioadenosine: Another methylthio derivative, but with an adenine base instead of hypoxanthine.
S-Adenosylmethionine: A related compound involved in methylation reactions and the methionine salvage pathway.
Uniqueness: 5’-Methylthioinosine is unique due to its specific role in the purine salvage pathway of Plasmodium falciparum. Unlike other similar compounds, it has a dual specificity that allows it to be a potential target for antimalarial drug design . Its unique structure and reactivity also make it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLOXCSJFJFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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